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Compound of Interest

Compound Name: Allyltriphenyltin

Cat. No.: B1265375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of chelation control as a strategy to

influence the diastereoselectivity of allyltriphenyltin addition reactions to chiral α- and β-

alkoxy aldehydes. Detailed protocols for representative reactions are included, along with a

summary of key data and mechanistic diagrams to guide experimental design and

interpretation.

Introduction to Chelation Control in Carbonyl
Additions
The addition of organometallic reagents to chiral aldehydes and ketones is a cornerstone of

asymmetric synthesis. The stereochemical outcome of these reactions is often dictated by the

inherent facial bias of the carbonyl compound, which can be predicted by established

stereochemical models such as the Felkin-Anh and Cram-chelate models.

Felkin-Anh Model (Non-Chelation Control): In the absence of a chelating group on the α-

carbon, the largest substituent orients itself anti-periplanar to the incoming nucleophile to

minimize steric interactions. This generally leads to the syn diastereomer.

Cram-Chelate Model (Chelation Control): When the α-substituent is a coordinating group

(e.g., an alkoxy group) and a suitable Lewis acid is present, a five-membered chelate can

form between the Lewis acid, the carbonyl oxygen, and the oxygen of the alkoxy group. This
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rigidifies the conformation of the aldehyde, forcing the nucleophile to attack from the less

hindered face, typically leading to the anti diastereomer.

By selecting the appropriate Lewis acid and reaction conditions, it is possible to switch between

these two models and selectively generate the desired diastereomer. Allyltriphenyltin is a

valuable reagent in this context due to its stability, ease of handling, and predictable reactivity.

Application Notes: Leveraging Chelation Control
with Allyltriphenyltin
The diastereoselectivity of allyltriphenyltin additions to α- and β-alkoxy aldehydes can be

effectively tuned by the choice of Lewis acid. Strong chelating Lewis acids favor the formation

of the Cram-chelate product, while non-chelating Lewis acids or the absence of a Lewis acid

typically result in the Felkin-Anh product.

Key Considerations:

Lewis Acid Strength and Chelating Ability: Strong Lewis acids with a high affinity for oxygen,

such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and magnesium bromide

(MgBr₂), are effective in promoting chelation. Boron trifluoride etherate (BF₃·OEt₂), on the

other hand, is a strong but generally non-chelating Lewis acid.

Protecting Group: The nature of the protecting group on the hydroxy functionality can

influence the strength of chelation. While benzyl (Bn) and other ether protecting groups are

effective, bulky silyl ethers are generally poor chelators.

Solvent: The choice of solvent can impact the effectiveness of chelation. Non-coordinating

solvents like dichloromethane (CH₂Cl₂) or toluene are generally preferred.

Temperature: Low temperatures (e.g., -78 °C) are typically employed to enhance

diastereoselectivity.

Experimental Protocols
Protocol 1: Chelation-Controlled Addition of
Allyltriphenyltin to an α-Alkoxy Aldehyde (General
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Procedure)
This protocol describes a general method for the chelation-controlled addition of

allyltriphenyltin to a chiral α-alkoxy aldehyde, exemplified by the reaction with 2-

(benzyloxy)propanal.

Materials:

2-(Benzyloxy)propanal

Allyltriphenyltin

Tin(IV) chloride (SnCl₄) (1.0 M solution in CH₂Cl₂)

Anhydrous dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware, syringes, and magnetic stirrer

Inert atmosphere (argon or nitrogen)

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

thermometer, and a nitrogen inlet, add the α-alkoxy aldehyde (1.0 mmol) and dissolve it in

anhydrous dichloromethane (10 mL).

Cool the solution to -78 °C in a dry ice/acetone bath.

To the cooled solution, add allyltriphenyltin (1.2 mmol, 1.2 equivalents) via syringe.

Slowly add the Lewis acid solution (e.g., SnCl₄, 1.2 mmol, 1.2 equivalents of a 1.0 M solution

in CH₂Cl₂) dropwise via syringe over 5 minutes.

Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography

(TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃

solution (10 mL) at -78 °C.

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

homoallylic alcohol.

Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC)

analysis of the purified product or a suitable derivative.

Protocol 2: Non-Chelation-Controlled Addition of
Allyltriphenyltin to an α-Alkoxy Aldehyde (General
Procedure)
This protocol describes the non-chelation-controlled addition using a non-chelating Lewis acid

like BF₃·OEt₂.

Materials:

Same as Protocol 1, but replace SnCl₄ with Boron trifluoride etherate (BF₃·OEt₂).

Procedure:

Follow steps 1-3 of Protocol 1.

Slowly add BF₃·OEt₂ (1.2 mmol, 1.2 equivalents) dropwise via syringe over 5 minutes.

Follow steps 5-11 of Protocol 1 to work up, purify, and analyze the product.

Quantitative Data Summary
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The following tables summarize the diastereoselectivity of allyltin addition reactions to

representative α- and β-alkoxy aldehydes under different conditions. While direct data for

allyltriphenyltin is limited in some cases, data from the closely related and highly informative

allyltrichlorostannane additions are included to illustrate the principles of chelation control.

Table 1: Diastereoselective Addition of Allyltrichlorostannane to Chiral α-Alkoxy Aldehydes

Entry Aldehyde
Protecting
Group (R)

Diastereomeri
c Ratio
(syn:anti)

Yield (%)

1
α-Benzyloxy

Acetaldehyde
Bn 15:85 75

2
α-TBDMSoxy

Acetaldehyde
TBDMS 80:20 70

3

2,3-O-

Isopropylidenegl

yceraldehyde

Isopropylidene >95:5 (syn) 88

Data adapted from analogous reactions with allyltrichlorostannane, which is expected to show

similar selectivity patterns. The syn product corresponds to the Felkin-Anh adduct, and the anti

product to the Cram-chelate adduct.

Table 2: Lewis Acid Effect on Diastereoselectivity of Allyltriphenyltin Addition to 3-

Sulfinylfurfural[1]

Entry Lewis Acid
Diastereomeric
Ratio (Product
1:Product 2)

Yield (%)

1 TiCl₄ >95:5 85

2 SnCl₄ 5:>95 90

This data demonstrates the profound effect of the Lewis acid in reversing diastereoselectivity.
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Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanistic

pathways and a general experimental workflow.
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Caption: Mechanistic pathways for non-chelation vs. chelation control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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